2-Bromo-6-fluoro-4-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-4-iodobenzoic acid: is an organic compound that belongs to the class of halogenated benzoic acids. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a carboxylic acid group. The unique combination of these halogens makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzoic acid derivatives. For instance, 2-Amino-6-fluorobenzoic acid can be used as a starting material, which undergoes bromination and iodination under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
2-Bromo-6-fluoro-4-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms and carboxylic acid group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
2-Fluoro-6-iodobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the iodine atom.
5-Fluoro-2-iodobenzoic acid: Similar structure but with different positions of halogen atoms.
Uniqueness: 2-Bromo-6-fluoro-4-iodobenzoic acid is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the benzene ring. This unique combination allows for diverse reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGHZKVKAAUSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.